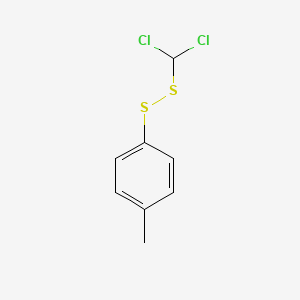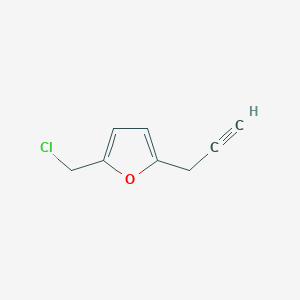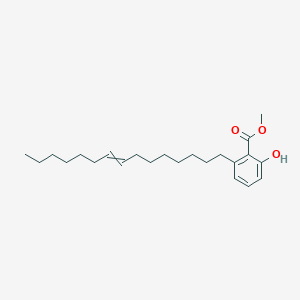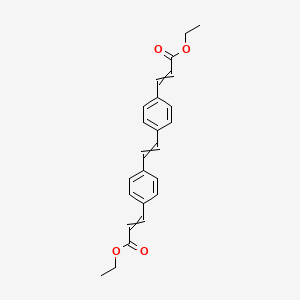
Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:
Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: The corresponding diol.
Substitution: Substituted acrylates with various functional groups.
科学的研究の応用
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
- Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate
Uniqueness
Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
特性
CAS番号 |
60683-03-6 |
|---|---|
分子式 |
C24H24O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3 |
InChIキー |
KOWIGDVPOVFBLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


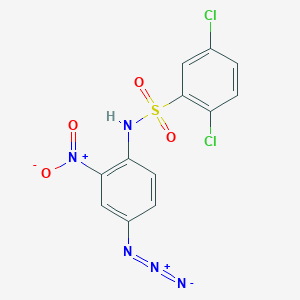
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

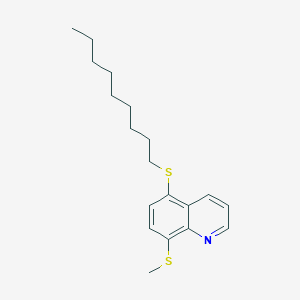
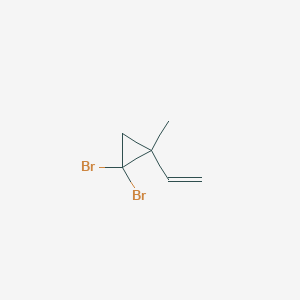
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
